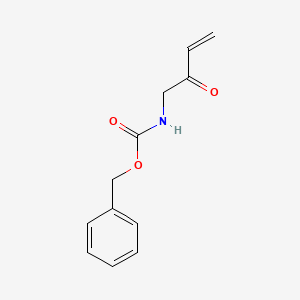
Benzyl N-(2-oxobut-3-EN-1-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(2-oxobut-3-en-1-yl)carbamate is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a benzyl group, a carbamate group, and an oxobut-3-en-1-yl moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(2-oxobut-3-en-1-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-oxobut-3-en-1-amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-(2-oxobut-3-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon for hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .
Applications De Recherche Scientifique
Benzyl N-(2-oxobut-3-en-1-yl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzyl N-(2-oxobut-3-en-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The oxobut-3-en-1-yl moiety may also participate in various biochemical reactions, contributing to the compound’s overall effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl N-(2-oxoethyl)carbamate: Similar structure but with an oxoethyl group instead of oxobut-3-en-1-yl.
Benzyl 2-oxo-1,2-dihydropyridin-3-ylcarbamate: Contains a dihydropyridinyl group, differing in the ring structure.
Uniqueness
Benzyl N-(2-oxobut-3-en-1-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities . Its structure allows for versatile applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C12H13NO3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
benzyl N-(2-oxobut-3-enyl)carbamate |
InChI |
InChI=1S/C12H13NO3/c1-2-11(14)8-13-12(15)16-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,15) |
Clé InChI |
TVRURNHJFQOAFC-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene](/img/structure/B13159452.png)

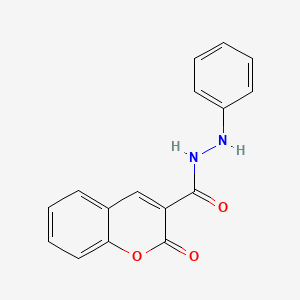
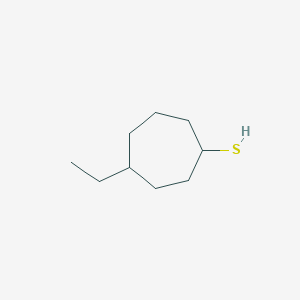
![[4-(N'-Hydroxycarbamimidoyl)phenyl]urea](/img/structure/B13159476.png)

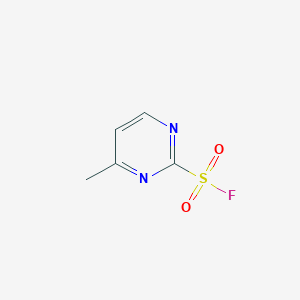

![3-Isopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13159490.png)

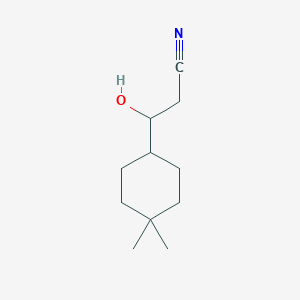
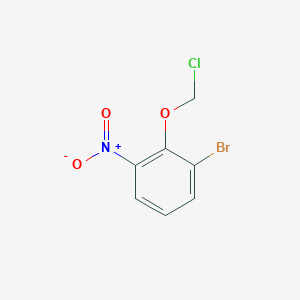
![2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B13159505.png)

